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molecular formula C11H16N2O B8701014 5-amino-1,5-dimethyl-7,8-dihydro-6H-quinolin-2-one CAS No. 143232-68-2

5-amino-1,5-dimethyl-7,8-dihydro-6H-quinolin-2-one

Cat. No. B8701014
M. Wt: 192.26 g/mol
InChI Key: UKCICYHAJUTYSH-UHFFFAOYSA-N
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Patent
US05310914

Procedure details

A mixture of sodium hydride (50% in oil, 2.9 g), 5-amino-5,6,7,8-tetrahydro-5-methyl-2(1H)-quinolinone hydrochloride (5.43 g), and dimethylformamide (370 ml) was stirred at room temperature for 1.5 hrs. Methyl iodide (3.97 g) was added, and the mixture was allow to stand at room temperature for 20 hrs. The reaction mixture was concentrated in vacuo, and the residue was washed with dichloromethane. The washings were concentrated, the residue was dissolved in a mixture of ethyl acetate and methanol and treated with 0.5 equivalents of fumaric acid. The precipitate (2.65 g) was combined with a 1.9 g-sample obtained in another experiment, and the combined material was treated with 5% sodium hydroxide solution and extracted with dichloromethane. The extract was concentrated. Recrystallization of the residue from ethyl acetate gave 2.1 g (23%) of product, mp 166°-167.5° C.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
5-amino-5,6,7,8-tetrahydro-5-methyl-2(1H)-quinolinone hydrochloride
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
precipitate
Quantity
2.65 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
23%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl.[NH2:4][C:5]1([CH3:16])[CH2:14][CH2:13][CH2:12][C:11]2[NH:10][C:9](=[O:15])[CH:8]=[CH:7][C:6]1=2.CI.[C:19](O)(=O)/C=C/C(O)=O.[OH-].[Na+]>CN(C)C=O>[NH2:4][C:5]1([CH3:16])[CH2:14][CH2:13][CH2:12][C:11]2[N:10]([CH3:19])[C:9](=[O:15])[CH:8]=[CH:7][C:6]1=2 |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
5-amino-5,6,7,8-tetrahydro-5-methyl-2(1H)-quinolinone hydrochloride
Quantity
5.43 g
Type
reactant
Smiles
Cl.NC1(C=2C=CC(NC2CCC1)=O)C
Name
Quantity
370 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.97 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O
Step Four
Name
precipitate
Quantity
2.65 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature for 20 hrs
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
the residue was washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The washings were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of ethyl acetate and methanol
CUSTOM
Type
CUSTOM
Details
obtained in another experiment
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1(C=2C=CC(N(C2CCC1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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